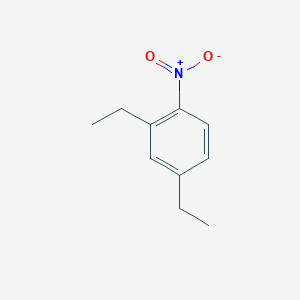

![molecular formula C20H15N3 B3035664 2,4-Dimethyl-7-(2-naphthyl)pyrrolo[1,2-a]pyrimidine-8-carbonitrile CAS No. 338400-99-0](/img/structure/B3035664.png)

2,4-Dimethyl-7-(2-naphthyl)pyrrolo[1,2-a]pyrimidine-8-carbonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that build upon simpler precursors. In the case of areno-annulated pyrrolopyrimidine derivatives, a three-step reaction sequence was employed starting from benzo[b]tropone and naphtho[2,3-d]tropone with 6-anilino-1,3-dimethyluracil to synthesize novel dionylium ions. These ions were further reacted with various nucleophiles, leading to the formation of different adducts depending on the specific reaction conditions and the structure of the dionylium ion . Similarly, the synthesis of [1,8]naphthyridine, pyrido[2,3-d]-pyrimidine, and other annulated pyridine derivatives was achieved by reacting a 2-aminopyridine-3-carbonitrile derivative with a range of reagents, including malononitrile, ethyl cyanacetate, and others, to yield a diverse set of compounds. These reactions demonstrate the versatility of the 2-aminopyridine-3-carbonitrile scaffold in generating a variety of heterocyclic structures .

Molecular Structure Analysis

The structural characteristics of the synthesized compounds were elucidated using a combination of UV-vis and NMR spectral data, as well as X-ray crystal analyses. These techniques allowed for the determination of the molecular structures and provided insight into the stability of the synthesized cations. The stability is quantitatively expressed by the pK(R+) values, which were determined spectrophotometrically. For instance, the pK(R+) values for the dionylium ions synthesized in the first study were found to be in the range of approximately 0.5-9.0, indicating a significant degree of stability .

Chemical Reactions Analysis

The reactivity of the synthesized compounds was explored through various chemical reactions. For the dionylium ions, reactions with nucleophiles such as hydride and diethylamine were carried out, leading to the formation of adducts at specific positions on the ion. Additionally, the electrochemical properties were investigated using cyclic voltammetry, revealing reduction potentials for the dionylium ions. The photoinduced oxidation reaction of these ions toward some amines under aerobic conditions was also performed, resulting in the formation of imines, which were isolated as their 2,4-dinitrophenylhydrazones . In the second study, the reactivity of the 2-aminopyridine-3-carbonitrile derivative was demonstrated through its transformation into various heterocyclic compounds, including pyridopyrimidine and pyrrolopyridine derivatives, under different reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are closely related to their molecular structures. The spectral data and crystallographic analyses provide a foundation for understanding these properties. The pK(R+) values, reduction potentials, and reactivity towards nucleophiles and oxidizing conditions are all indicative of the compounds' behavior in chemical environments. For example, the reduction potentials measured by cyclic voltammetry provide insights into the electron-accepting abilities of the compounds, which is crucial for their potential application in redox reactions or as catalysts . The diverse reactions that the 2-aminopyridine-3-carbonitrile derivative underwent to form various heterocyclic compounds also highlight the influence of substituents and reaction conditions on the chemical properties of these molecules .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Synthesis Techniques : Research has demonstrated various methods for synthesizing pyrimidine derivatives, including 2,4-Dimethyl-7-(2-naphthyl)pyrrolo[1,2-a]pyrimidine-8-carbonitrile. For instance, Albert and Pendergast (1973) explored the reaction of pyrimidines with malononitrile to form a range of carbonitrile derivatives, showcasing fundamental techniques in synthesizing complex pyrimidine structures (Albert & Pendergast, 1973).

- Functionalization and Derivative Synthesis : Rajeswari et al. (2016) described a green approach for synthesizing spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile derivatives, which might be related to the synthesis of 2,4-Dimethyl-7-(2-naphthyl)pyrrolo[1,2-a]pyrimidine-8-carbonitrile. This research highlights the importance of sustainable methods in chemical synthesis (Rajeswari, Saluja, & Khurana, 2016).

Potential Applications in Antimicrobial Research

- Antimicrobial Activity Studies : Eissa (2008) synthesized a variety of pyrimidine derivatives to study their antimicrobial activity. This indicates that compounds like 2,4-Dimethyl-7-(2-naphthyl)pyrrolo[1,2-a]pyrimidine-8-carbonitrile could potentially have applications in developing new antimicrobial agents (Eissa, 2008).

Novel Compound Synthesis

- Development of New Chemical Compounds : The synthesis of novel pyrimidine derivatives, as explored in various studies, can lead to the discovery of new compounds with potential applications in different fields of science and technology. Khashi et al. (2015) described the synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, indicating the versatility and potential of pyrimidine chemistry in creating diverse molecules (Khashi, Davoodnia, & Rao Lingam, 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

2,4-dimethyl-7-naphthalen-2-ylpyrrolo[1,2-a]pyrimidine-8-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3/c1-13-9-14(2)23-12-19(18(11-21)20(23)22-13)17-8-7-15-5-3-4-6-16(15)10-17/h3-10,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVJWBZAOLFKJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C(=CN12)C3=CC4=CC=CC=C4C=C3)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801155381 | |

| Record name | 2,4-Dimethyl-7-(2-naphthalenyl)pyrrolo[1,2-a]pyrimidine-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801155381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethyl-7-(2-naphthyl)pyrrolo[1,2-a]pyrimidine-8-carbonitrile | |

CAS RN |

338400-99-0 | |

| Record name | 2,4-Dimethyl-7-(2-naphthalenyl)pyrrolo[1,2-a]pyrimidine-8-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338400-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-7-(2-naphthalenyl)pyrrolo[1,2-a]pyrimidine-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801155381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B3035582.png)

![1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfonyl]-1-ethanol](/img/structure/B3035583.png)

![5-Butoxy-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole](/img/structure/B3035584.png)

![dimethyl 5-(4-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B3035588.png)

![Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B3035589.png)

![2-(3,4-dimethoxyphenyl)-3-oxobutanal O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B3035591.png)

![4-Chloro-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B3035594.png)

![(4-Chlorophenyl)(2-{[(2-chlorophenyl)sulfanyl]methyl}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B3035596.png)

![(2-{[(4-Chlorobenzyl)sulfanyl]methyl}phenyl)(4-chlorophenyl)dioxo-lambda~6~-sulfane](/img/structure/B3035597.png)

![2-(4-Benzhydrylpiperazino)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B3035599.png)

![4-{(E)-[(4-bromophenyl)imino]methyl}phenol](/img/structure/B3035600.png)

![2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-4-quinolinecarboxylic acid](/img/structure/B3035604.png)